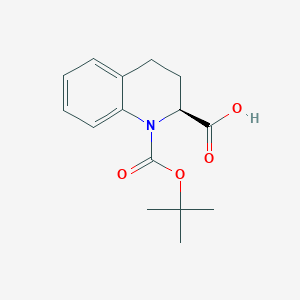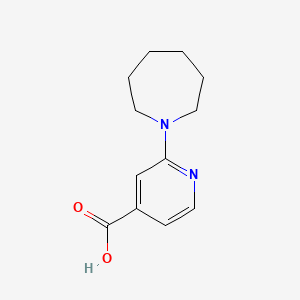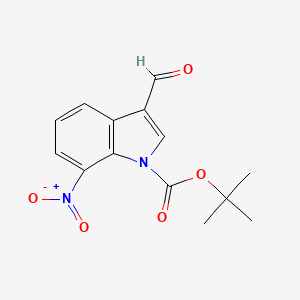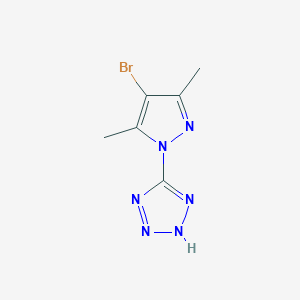
(2-(吡咯烷-1-磺酰基)苯基)硼酸
描述
“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-83-3. It has a molecular weight of 255.1 and its IUPAC name is 2-(1-pyrrolidinylsulfonyl)phenylboronic acid . It is a solid substance that is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is characterized by its InChI Code: 1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 . The structure analysis of similar molecules is often performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry .Physical And Chemical Properties Analysis
“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 479.9±55.0 °C at 760 mmHg, and a flash point of 244.0±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . The compound could be utilized in the development of sensors that detect sugars or other substances containing diol groups. This could have implications for medical diagnostics, such as glucose sensing for diabetes management.
Biological Labelling
The interaction of boronic acids with diols is also exploited in biological labelling . (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid could be used to label glycoproteins or other biological molecules that contain diol groups, aiding in the visualization or quantification of these molecules in biological research.
Protein Manipulation and Modification
This compound’s reactivity with diols can be harnessed to modify proteins that have been engineered to present diol-containing side chains . Such modifications can alter protein function or stability, which is valuable in research into protein structure and function, as well as in the development of therapeutic proteins.
Therapeutic Development
Boronic acids have been investigated for their potential in therapeutic development, particularly due to their interactions with various biological molecules . (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid could be a building block in the synthesis of new drugs, especially those targeting diseases that involve glycoproteins or enzymes that interact with diols.
Separation Technologies
The specific binding of boronic acids to diols can be used in separation technologies, such as chromatography . This compound could be attached to chromatographic resins to selectively bind and purify diol-containing compounds from complex mixtures, which is useful in both analytical and preparative applications.
Controlled Release Systems
Incorporating boronic acids into polymers allows for the creation of materials that respond to the presence of diols, such as glucose . This property can be used to develop controlled release systems for insulin or other drugs, where the release rate is modulated by the level of a specific biomarker in the patient’s body.
Electrophoresis of Glycated Molecules
Boronic acids can bind to glycated molecules, which are proteins or other biomolecules that have glucose attached to them . This interaction can be used in electrophoresis to separate glycated molecules based on their size and charge, providing a tool for the study of glycation in diseases like diabetes.
Drug Discovery Scaffold
The pyrrolidine ring, a component of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , is a common scaffold in drug discovery due to its versatility and presence in biologically active compounds . This compound could serve as a starting point for the synthesis of novel drugs, leveraging the pyrrolidine ring’s ability to improve pharmacokinetic properties and enhance target selectivity.
安全和危害
“(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
属性
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDSHCJDLWHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657175 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
CAS RN |
913835-83-3 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



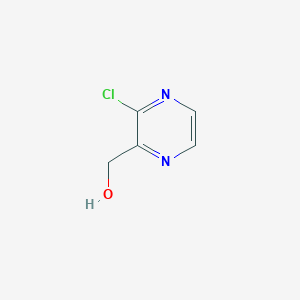


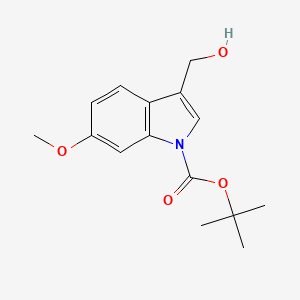
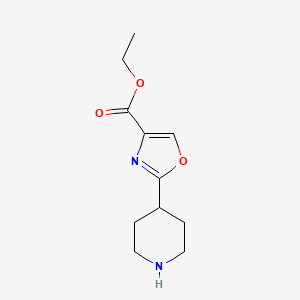
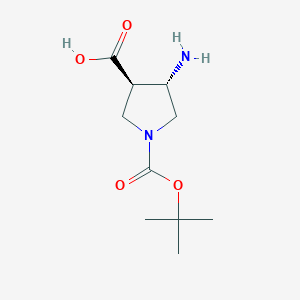


![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
